(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that features both a benzoxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile typically involves the condensation of 2-aminobenzoxazole with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzoxazole and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
Uniqueness
(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is unique due to the specific positioning of the pyridine ring at the 3-position, which may influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYJPLYGOMSMJT-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CN=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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